molecular formula C17H20N2O2S2 B5676831 N-isopropyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 5794-55-8

N-isopropyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B5676831
CAS RN: 5794-55-8
M. Wt: 348.5 g/mol
InChI Key: FAAHRKMCNMRQFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions starting from simple thiophene compounds. For instance, a series of novel thiophene derivatives were synthesized by initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents. These compounds, including the one , were confirmed by IR, 1H NMR, MS spectral data, and elemental analysis, illustrating the complexity and specificity required in their synthesis (Amr et al., 2010).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity. Structural analyses, such as X-ray crystallography, are commonly used to confirm the geometry and electronic structure of these compounds. For example, two biologically active thiophene-3-carboxamide derivatives were structurally characterized, showing that the molecular conformation is locked by an intramolecular N-H...N hydrogen bond, eliminating conformational flexibility and potentially influencing their biological activities (Vasu et al., 2005).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions that modify their structure and, consequently, their physical and chemical properties. These reactions include cyclizations, acylations, and condensations with other organic molecules, leading to a wide range of derivatives with different properties and potential biological activities. For instance, reactions of 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile with substituted benzylidenemalononitriles and acetylenic esters produced various benzothieno[2,3-d]pyrimidine derivatives (Youssef, 2009).

properties

IUPAC Name

N-propan-2-yl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-10(2)18-16(21)14-11-6-3-4-7-12(11)23-17(14)19-15(20)13-8-5-9-22-13/h5,8-10H,3-4,6-7H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAHRKMCNMRQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70973515
Record name N-{3-[(Propan-2-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(propan-2-yl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS RN

5794-55-8
Record name N-{3-[(Propan-2-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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